molecular formula C15H19NO5S B2998708 Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1448038-29-6

Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate

Cat. No. B2998708
M. Wt: 325.38
InChI Key: QDSLCGBMDONAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “1-(methylsulfonyl)piperidin-4-amine” have been synthesized and are available for purchase .

Scientific Research Applications

Enzymatic Metabolism and Drug Development

Research into the metabolic pathways of novel antidepressants identified Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate derivatives as key intermediates. These studies focus on how such compounds are metabolized by cytochrome P450 enzymes, highlighting their potential in the development of new therapeutic agents. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves oxidation to various metabolites, including a benzoic acid derivative similar to Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate, mediated by CYP2D6 and other enzymes (Hvenegaard et al., 2012).

Cardiac Ischemia and Reperfusion

Compounds related to Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate have been investigated for their role in inhibiting the Na+/H+ exchanger, a target for adjunctive therapy in acute myocardial infarction treatment. These studies demonstrate the potential of such compounds in preserving cellular integrity and function during cardiac events (Baumgarth et al., 1997).

Organic Synthesis and Chemical Properties

The solvent's influence on the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl esters, including derivatives of Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate, provides insights into synthetic chemistry techniques and mechanisms. Such research contributes to the development of new synthetic routes and the understanding of reaction dynamics (Bänziger et al., 2002).

Antimicrobial and Antifungal Applications

Synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related to Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate, have shown significant antimicrobial activities. These compounds offer potential in developing new treatments against bacterial and fungal pathogens affecting plants and possibly humans (Vinaya et al., 2009).

Analytical and Pharmacological Studies

Detailed analytical studies on compounds like Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate focus on their pharmacological properties, including their roles as growth hormone secretagogues, cannabinoid receptor agonists, and in the synthesis of benzamide derivatives as serotonin receptor agonists. These research efforts underline the compound's versatility and potential in drug discovery and development (Qin, 2002); (Brandt et al., 2020); (Sonda et al., 2003).

properties

IUPAC Name

methyl 4-(4-methylsulfonylpiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-21-15(18)12-5-3-11(4-6-12)14(17)16-9-7-13(8-10-16)22(2,19)20/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSLCGBMDONAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate

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